[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

Catalog No.
S12273992
CAS No.
77690-91-6
M.F
C39H42O19
M. Wt
814.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydrox...

CAS Number

77690-91-6

Product Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

Molecular Formula

C39H42O19

Molecular Weight

814.7 g/mol

InChI

InChI=1S/C39H42O19/c1-51-21-13-22-28(19(42)12-20(55-22)17-5-7-18(41)8-6-17)33(47)29(21)37-38(35(49)31(45)25(14-40)56-37)58-39-36(50)34(48)32(46)26(57-39)15-54-27(43)9-4-16-10-23(52-2)30(44)24(11-16)53-3/h4-13,25-26,31-32,34-41,44-50H,14-15H2,1-3H3/t25-,26-,31-,32-,34+,35+,36-,37+,38-,39+/m1/s1

InChI Key

BFWPTYMTWQBGHH-NCAIGIGUSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3C(C(C(OC3C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)CO)O)O)O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC)CO)O)O)O)O)O

The compound [(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-6-yl]-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate is a complex organic molecule characterized by multiple stereocenters and functional groups. This compound features a chromenone structure with hydroxyl and methoxy substituents, suggesting potential biological activity. Its intricate stereochemistry contributes to its unique properties and interactions within biological systems.

The chemical behavior of this compound can be analyzed through various reactions typical in organic chemistry:

  • Hydrolysis Reactions: The ester bond in the molecule can undergo hydrolysis in the presence of water and an acid or base catalyst, yielding the corresponding alcohol and acid.
  • Redox Reactions: The presence of multiple hydroxyl groups allows for oxidation reactions that can convert alcohols to ketones or aldehydes.
  • Substitution Reactions: The aromatic rings may participate in electrophilic substitution reactions due to their electron-rich nature.

These reactions are facilitated by specific enzymes in biological systems that enhance reaction rates and specificity

The biological activity of this compound is significant due to its structural features. Predictions based on structure-activity relationships indicate potential therapeutic applications:

  • Antioxidant Activity: The presence of phenolic hydroxyl groups suggests antioxidant properties that could protect cells from oxidative stress.
  • Anticancer Potential: Similar compounds have shown efficacy against various cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects: Compounds with similar structures often exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

These activities can be evaluated using computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances), which analyze structural data to predict biological effects .

The synthesis of this compound can involve several steps:

  • Starting Materials: The synthesis typically begins with simpler phenolic compounds and sugar derivatives.
  • Protecting Groups: To manage the reactivity of hydroxyl groups during synthesis, protecting groups may be employed.
  • Coupling Reactions: Key steps may include coupling reactions to form the ester linkages and glycosidic bonds characteristic of the final structure.
  • Purification: After synthesis, purification techniques such as chromatography are essential to isolate the desired product from by-products.

This multi-step synthetic route highlights the complexity involved in creating such intricate molecules .

The applications of this compound span various fields:

  • Pharmaceuticals: Due to its potential bioactivity, it may serve as a lead compound in drug development targeting oxidative stress-related diseases or cancers.
  • Nutraceuticals: Its antioxidant properties make it suitable for incorporation into dietary supplements aimed at promoting health and wellness.
  • Cosmetics: The compound's ability to mitigate oxidative damage could be beneficial in skincare formulations aimed at anti-aging effects.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Protein Binding Studies: Investigating how this compound interacts with specific proteins can reveal its mechanism of action.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized within organisms helps predict its efficacy and safety profile.
  • Synergistic Effects: Studies exploring its interactions with other compounds can identify potential synergistic effects that enhance therapeutic outcomes .

Similar Compounds

Several compounds share structural similarities with the target molecule, each exhibiting unique properties:

Compound NameStructural FeaturesBiological Activity
QuercetinFlavonoid with multiple hydroxyl groupsAntioxidant, anti-inflammatory
CurcuminDiarylheptanoid with phenolic structureAnticancer, anti-inflammatory
ResveratrolStilbenoid with two aromatic ringsCardioprotective, antioxidant

These comparisons underscore the uniqueness of the target compound while highlighting common themes in their biological activities .

XLogP3

0.6

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

9

Exact Mass

814.23202911 g/mol

Monoisotopic Mass

814.23202911 g/mol

Heavy Atom Count

58

Dates

Last modified: 08-09-2024

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